molecular formula C19H14Cl2N4O3 B2489024 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 903198-41-4

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2489024
CAS No.: 903198-41-4
M. Wt: 417.25
InChI Key: JLWYTQNQVXGWOK-UHFFFAOYSA-N
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Description

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 2,4-dichlorobenzoyl chloride, which is then reacted with piperazine to form a key intermediate

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,3-dione derivatives, while reduction of the carbonitrile group could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Researchers may investigate its efficacy and safety in preclinical and clinical trials.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of certain pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile can be compared with other piperazine derivatives, oxazole compounds, and furan-containing molecules.
  • Examples include 1-(2,4-dichlorobenzoyl)piperazine, 2-(furan-2-yl)oxazole, and other carbonitrile-containing compounds.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Properties

IUPAC Name

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O3/c20-12-3-4-13(14(21)10-12)18(26)24-5-7-25(8-6-24)19-15(11-22)23-17(28-19)16-2-1-9-27-16/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWYTQNQVXGWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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